Cas no 941963-69-5 (methyl 4-{2-2-(4-methylphenyl)-4-oxo-4H,5H-pyrazolo1,5-apyrazin-5-ylacetamido}benzoate)

methyl 4-{2-2-(4-methylphenyl)-4-oxo-4H,5H-pyrazolo1,5-apyrazin-5-ylacetamido}benzoate structure
941963-69-5 structure
Product Name:methyl 4-{2-2-(4-methylphenyl)-4-oxo-4H,5H-pyrazolo1,5-apyrazin-5-ylacetamido}benzoate
CAS No:941963-69-5
MF:C23H20N4O4
MW:416.429305076599
CID:5443276
PubChem ID:16956895
Update Time:2025-10-30

methyl 4-{2-2-(4-methylphenyl)-4-oxo-4H,5H-pyrazolo1,5-apyrazin-5-ylacetamido}benzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 4-[[2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl]amino]benzoate
    • methyl 4-({[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate
    • STL094947
    • methyl 4-(2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate
    • methyl 4-[[2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]benzoate
    • 941963-69-5
    • F3222-0827
    • AKOS004990476
    • methyl 4-{2-2-(4-methylphenyl)-4-oxo-4H,5H-pyrazolo1,5-apyrazin-5-ylacetamido}benzoate
    • Inchi: 1S/C23H20N4O4/c1-15-3-5-16(6-4-15)19-13-20-22(29)26(11-12-27(20)25-19)14-21(28)24-18-9-7-17(8-10-18)23(30)31-2/h3-13H,14H2,1-2H3,(H,24,28)
    • InChI Key: JCIYQTGAGQZMJH-UHFFFAOYSA-N
    • SMILES: O=C1C2=CC(C3C=CC(C)=CC=3)=NN2C=CN1CC(NC1C=CC(C(=O)OC)=CC=1)=O

Computed Properties

  • Exact Mass: 416.14845513g/mol
  • Monoisotopic Mass: 416.14845513g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 6
  • Complexity: 710
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 93.5Ų

Experimental Properties

  • Density: 1.31±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 626.4±55.0 °C(Predicted)
  • pka: 12.96±0.70(Predicted)

methyl 4-{2-2-(4-methylphenyl)-4-oxo-4H,5H-pyrazolo1,5-apyrazin-5-ylacetamido}benzoate Pricemore >>

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Additional information on methyl 4-{2-2-(4-methylphenyl)-4-oxo-4H,5H-pyrazolo1,5-apyrazin-5-ylacetamido}benzoate

Methyl 4-{2-2-(4-methylphenyl)-4-oxo-4H,5H-pyrazolo1,5-apyrazin-5-ylacetamido}benzoate (CAS No. 941963-69-5): A Comprehensive Overview

Methyl 4-{2-2-(4-methylphenyl)-4-oxo-4H,5H-pyrazolo1,5-apyrazin-5-ylacetamido}benzoate, identified by its CAS number 941963-69-5, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This compound belongs to a class of heterocyclic molecules that have garnered attention due to their diverse biological activities and potential therapeutic applications. The intricate structure of this molecule, featuring multiple functional groups and a complex heterocyclic core, makes it a subject of extensive research and exploration.

The molecular framework of Methyl 4-{2-2-(4-methylphenyl)-4-oxo-4H,5H-pyrazolo1,5-apyrazin-5-ylacetamido}benzoate incorporates several key pharmacophoric elements that contribute to its pharmacological properties. The presence of a benzoate moiety, combined with an acetamido group linked to a pyrazolo[1,5-a]pyrazine core, suggests potential interactions with biological targets such as enzymes and receptors. This structural complexity underscores the compound's potential as a lead molecule in the development of novel therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to delve deeper into the structural and functional aspects of this compound. These studies have highlighted the importance of the pyrazolo[1,5-a]pyrazine scaffold in modulating biological activity. The scaffold's unique ability to engage with various biological targets has been exploited in the design of molecules with enhanced binding affinity and selectivity. This has opened up new avenues for the development of drugs targeting a wide range of diseases.

In the realm of medicinal chemistry, the synthesis and characterization of Methyl 4-{2-2-(4-methylphenyl)-4-oxo-4H,5H-pyrazolo1,5-apyrazin-5-ylacetamido}benzoate have been accompanied by rigorous analytical techniques. High-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography have been instrumental in confirming the structural integrity of the compound. These analytical methods provide critical insights into the molecular conformation and dynamics, which are essential for understanding its biological behavior.

The pharmacological profile of Methyl 4-{2-2-(4-methylphenyl)-4-oxo-4H,5H-pyrazolo1,5-apyrazin-5-ylacetamido}benzoate has been explored through in vitro and in vivo studies. Preliminary findings indicate that this compound exhibits promising activities against various disease models. Specifically, it has shown potential in inhibiting key enzymes involved in inflammatory pathways, making it a candidate for therapeutic intervention in conditions such as arthritis and autoimmune disorders. Additionally, its interaction with other biological targets suggests broader therapeutic applications.

The synthesis of this compound involves multi-step organic reactions that highlight the expertise required in pharmaceutical chemistry. The introduction of the pyrazolo[1,5-a]pyrazine core requires precise control over reaction conditions to ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex heterocyclic system. These synthetic strategies not only demonstrate the versatility of modern organic chemistry but also underscore the importance of innovative methodologies in drug development.

The role of computational tools in optimizing the synthesis and properties of Methyl 4-{2-2-(4-methylphenyl)-4-oxo-4H,5H-pyrazolo1,5-apyrazin-5-ylacetamido}benzoate cannot be overstated. Molecular docking studies have been used to predict binding interactions with potential target proteins. These virtual screening approaches have accelerated the identification of lead compounds and reduced the time required for experimental validation. The integration of computational methods with traditional wet-lab techniques has become a cornerstone of modern drug discovery.

Ethical considerations are paramount in the development and use of pharmaceutical compounds like Methyl 4-{2-2-(4-methylphenyl)-4-oxo-4H,5H-pyrazolo1,5-a-pyrazin}-5 -ylacetamido}benzoate. Rigorous safety evaluations are conducted to ensure that these compounds are safe for human use. Preclinical studies involving cell cultures and animal models provide critical data on toxicity profiles and pharmacokinetic behavior. These studies are essential for guiding clinical trials and ensuring that only safe and effective drugs reach patients.

The future directions for research on Methyl 4-{2-2-(4-methylphenyl)-4-oxo}- H , , -apyrazi n - ylaceta m i do } b en z o ate include further exploration of its pharmacological properties and optimization for clinical use . Advances in biotechnology and synthetic chemistry will continue to play a crucial role in refining this compound's structure to enhance its therapeutic efficacy . Collaborative efforts between academia , industry , and regulatory agencies will be essential in translating laboratory discoveries into tangible medical benefits . p >

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